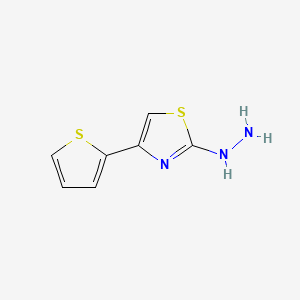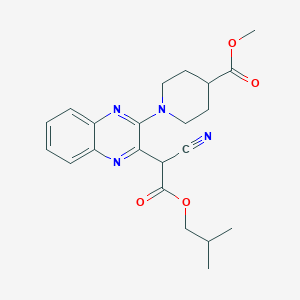![molecular formula C15H24N2O3 B2942831 Methyl 2-[1-adamantylcarbamoyl(methyl)amino]acetate CAS No. 831192-90-6](/img/structure/B2942831.png)
Methyl 2-[1-adamantylcarbamoyl(methyl)amino]acetate
カタログ番号 B2942831
CAS番号:
831192-90-6
分子量: 280.368
InChIキー: CQMISTXEMSQPQH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex organic compounds often involves multiple steps, each requiring specific reagents and conditions. Unfortunately, without specific information on “Methyl 2-[1-adamantylcarbamoyl(methyl)amino]acetate”, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques provide information about the arrangement of atoms in a molecule and the types of bonds between them .Chemical Reactions Analysis
The chemical reactions of a compound depend on its molecular structure. Common reactions for organic compounds include substitution reactions, addition reactions, elimination reactions, and rearrangement reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, stability, and reactivity. These properties can be determined experimentally or predicted using computational methods .科学的研究の応用
Organic Synthesis and Chemical Properties
- Reactions and Derivatives : The reaction of adamantane derivatives, including methyl 2-[1-adamantylcarbamoyl(methyl)amino]acetate, with various chemicals can lead to the formation of a range of products. For instance, reactions involving adamantyl amines can yield corresponding acids and esters, showcasing the versatility of adamantane derivatives in synthesis processes (Novakov et al., 2017). Additionally, adamantylacetyl derivatives have been shown to form inclusion complexes, indicating potential applications in crystal engineering and material science (Javier Miragaya et al., 2010).
Medicinal Chemistry and Pharmacology
- Antibacterial and Antiviral Activities : Adamantane derivatives, including those structurally related to methyl 2-[1-adamantylcarbamoyl(methyl)amino]acetate, have been evaluated for their antibacterial and anti-HIV activities. N-(adamantyl-1)methyl and N-(adamantyl-2) amides of vancomycin and eremomycin aglycons showed activity against both glycopeptide-susceptible and -resistant bacteria, with some demonstrating antiretroviral activity (Printsevskaya et al., 2005).
Advanced Materials
- Polyimides Derived from Adamantane-Containing Diamines : Adamantane-containing diamines have been utilized in the synthesis of polyimides, highlighting their application in material science. These polymers exhibit high glass transition temperatures, excellent optical transparency, and optimal thermal and mechanical properties, making them suitable for optical and optoelectronic applications (Jie Miao et al., 2020).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
methyl 2-[1-adamantylcarbamoyl(methyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3/c1-17(9-13(18)20-2)14(19)16-15-6-10-3-11(7-15)5-12(4-10)8-15/h10-12H,3-9H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQMISTXEMSQPQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)OC)C(=O)NC12CC3CC(C1)CC(C3)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
4-Fluoro-2-trifluoromethyl-benzamidine
1187927-54-3


![1-{5-Methyl-[1,2,4]triazolo[4,3-a]pyrimidin-6-yl}ethan-1-one](/img/structure/B2942751.png)

![1-(Chloromethyl)-3-(3-nitrophenyl)bicyclo[1.1.1]pentane](/img/structure/B2942753.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)ethan-1-one](/img/structure/B2942754.png)
![N-(2,3-dimethylphenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/structure/B2942756.png)

![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(quinoxalin-6-yl)methanone](/img/structure/B2942760.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2942761.png)

![N-[(4-fluorophenyl)methyl]-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2942765.png)

![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2942769.png)
